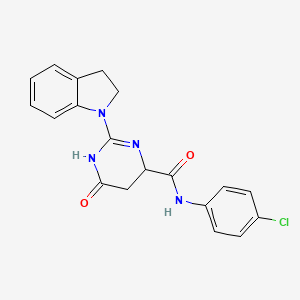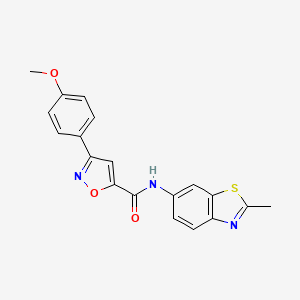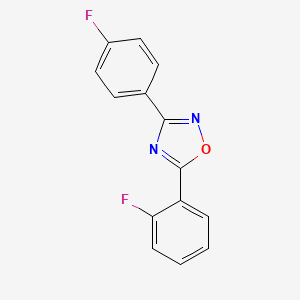![molecular formula C17H15BrN6O5 B11484730 N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484730.png)
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of heterocyclic structures, including pyrazole, oxadiazole, and benzodioxole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling with the benzodioxole derivative.
Preparation of 4-Bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Synthesis of 1,2,4-Oxadiazole: The oxadiazole ring can be formed by the cyclization of a hydrazide with a nitrile oxide, often generated in situ from a nitro compound.
Coupling Reaction: The 4-bromo-1H-pyrazole and 1,2,4-oxadiazole intermediates are then coupled using a formylation reaction to introduce the formamido group.
Final Assembly: The final step involves the coupling of the formamido intermediate with the benzodioxole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyrazole ring can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-brom-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung mit antimikrobiellen und anticancerogenen Eigenschaften.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen, insbesondere bei der gezielten Behandlung bestimmter Enzyme oder Rezeptoren.
Industrie: Verwendet bei der Entwicklung fortschrittlicher Materialien mit einzigartigen elektronischen und optischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von N-{2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-brom-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu einer Kaskade von biochemischen Ereignissen führt, die zu den beobachteten Wirkungen führen. Die beteiligten Pfade können Signaltransduktion, Genexpressionsmodulation und Stoffwechselregulation umfassen.
Ähnliche Verbindungen:
- N-{2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-chlor-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-carboxamid
- N-{2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-fluor-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-carboxamid
Einzigartigkeit: Das Vorhandensein des 4-Bromsubstituenten am Pyrazolring in N-{2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-brom-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-carboxamid unterscheidet ihn von seinen Analoga. Dieser Substituent kann die Reaktivität, biologische Aktivität und physikalisch-chemischen Eigenschaften der Verbindung erheblich beeinflussen, wodurch sie zu einem einzigartigen Kandidaten für verschiedene Anwendungen wird.
Wirkmechanismus
The mechanism of action of N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring but lacks the oxadiazole and benzodioxole moieties.
1,2,4-Oxadiazole derivatives: Contain the oxadiazole ring but differ in the substituents attached to the ring.
Benzodioxole derivatives: Feature the benzodioxole ring but lack the pyrazole and oxadiazole components.
Uniqueness
N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C17H15BrN6O5 |
|---|---|
Molekulargewicht |
463.2 g/mol |
IUPAC-Name |
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-3-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15BrN6O5/c18-11-6-21-24(7-11)8-14-22-17(29-23-14)16(26)20-4-3-19-15(25)10-1-2-12-13(5-10)28-9-27-12/h1-2,5-7H,3-4,8-9H2,(H,19,25)(H,20,26) |
InChI-Schlüssel |
CFDKBTFMDTVDLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=NC(=NO3)CN4C=C(C=N4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11484662.png)



![methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B11484709.png)
![Ethyl 2-[(3-chlorophenyl)amino]-2-[(2-chlorophenyl)formamido]-3,3,3-trifluoropropanoate](/img/structure/B11484714.png)

![4-[5-amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11484722.png)
![2-amino-7-(2,4-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11484728.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11484736.png)
![4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11484743.png)
![2-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11484744.png)
![methyl 2-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B11484755.png)
